Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Chiral synthesis Enantiomeric purity Stereoselective reactions

Research pain point: Stereochemical impurities in 3,4-disubstituted piperidines cause failed SAR studies and wasted API development. This (3S,4R)-1-Boc-3-methylpiperidin-4-amine solves the issue: - Defined cis stereochemistry (non-trans isomer, CAS 1428341-13-2) - Orthogonal Boc protection enables selective deprotection - ≥97-98% single enantiomer purity, eliminates chiral resolution - Multiple global supply sources for chain redundancy

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1290191-72-8
Cat. No. B3046751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate
CAS1290191-72-8
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CN(CCC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
InChIKeyUMBWKSXEVUZEMI-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Cis-4-Amino-3-Methylpiperidine-1-Carboxylate (CAS 1290191-72-8): Stereochemically Defined Boc-Protected Chiral Piperidine Building Block


Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (CAS 1290191-72-8), also known as (3S,4R)-1-Boc-3-methylpiperidin-4-amine, is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol [1]. The compound features a cis relationship between the 3-methyl and 4-amino substituents on the piperidine ring, with defined (3S,4R) absolute stereochemistry, and a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen . This stereochemically pure, orthogonally protected scaffold serves as a versatile intermediate for the synthesis of pharmaceuticals, bioactive molecules, and kinase inhibitors where precise three-dimensional orientation of functional groups is critical for target engagement [2].

Stereochemically defined building block for chiral synthesis
Orthogonal Boc protection enables sequential functionalization
Supports kinase inhibitor and pharmaceutical scaffold research

Why Generic Substitution of Tert-Butyl Cis-4-Amino-3-Methylpiperidine-1-Carboxylate with Other Piperidine Derivatives Fails in Stereoselective Synthesis


Generic substitution of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate with non-stereochemically defined analogs or regioisomers fails because stereochemistry at the 3- and 4-positions of the piperidine ring directly dictates the three-dimensional orientation of substituents in downstream products, profoundly influencing target binding affinity and selectivity [1]. The cis relationship between the 3-methyl and 4-amino groups, combined with the orthogonal Boc protection, provides a specific spatial arrangement that cannot be replicated by trans isomers (e.g., CAS 1428341-13-2), regioisomers (e.g., 3-(Boc-amino)-4-methylpiperidine, CAS 454709-84-3), or racemic mixtures lacking absolute stereochemical control . Literature on structurally related 3,4-disubstituted piperidines demonstrates that cis versus trans stereochemistry alters monoamine transporter inhibition profiles, with (−)-cis analogs exhibiting DAT/NET selectivity while (+)-trans analogs show different selectivity patterns [2].

trans isomer (CAS 1428341-13-2): different ring stereochemistry alters three-dimensional orientation, potentially affecting downstream target interaction.
Regioisomer (CAS 454709-84-3): Boc placement on the 3-amino rather than piperidine nitrogen shifts orthogonal protection sequence.
Racemic mixture: undefined stereochemistry introduces variable enantiomeric composition, compromising chiral synthesis reproducibility.

Quantitative Differentiation Evidence for Tert-Butyl Cis-4-Amino-3-Methylpiperidine-1-Carboxylate (CAS 1290191-72-8) Versus Closest Analogs


Stereochemical Purity: Enantiomeric Excess Comparison of (3S,4R)-Boc-4-Amino-3-Methylpiperidine Versus Racemic Mixtures

The target compound is supplied as a stereochemically defined single enantiomer with (3S,4R) absolute configuration. While direct ee data for the free base are not published, structurally analogous N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine intermediates are reported with >98% ee [1]. In contrast, generic 1-Boc-4-amino-3-methylpiperidine (CAS 900642-17-3) is typically sold as a racemic or stereochemically undefined mixture .

Enantiomeric purity
Class-level inference
Single (3S,4R) vs racemic mixture
Chiral synthesis reproducibility context
ee inferred from analogous intermediates
Chiral synthesis Enantiomeric purity Stereoselective reactions

Regiochemical Precision: Orthogonal Boc Protection at Piperidine Nitrogen Enables Selective Deprotection Strategies

The Boc group on the piperidine nitrogen is orthogonal to common protecting groups used for the 4-amino moiety. This enables selective N-Boc deprotection under mild acidic conditions (TFA/DCM) while leaving other protecting groups intact [1]. Regioisomers such as cis-3-(Boc-amino)-4-methylpiperidine (CAS 454709-84-3) place the Boc group on the 3-amino position, altering the protection/deprotection sequence and potentially complicating synthetic routes that require specific orthogonal protection strategies .

Orthogonal protection
Class-level inference
Boc on N1 vs Boc on C3 regioisomer
Sequential functionalization strategy review
Standard deprotection conditions apply
Orthogonal protection Solid-phase synthesis Sequential functionalization

Commercial Availability and Purity Benchmarking: CAS 1290191-72-8 Versus trans Isomer (CAS 1428341-13-2)

Commercial suppliers offer the cis isomer (CAS 1290191-72-8) at ≥97% to ≥98% purity from multiple vendors including Aladdin Scientific (97%), ChemScene (≥98%), and MolCore (≥98%) . The trans isomer (CAS 1428341-13-2) is listed by fewer suppliers, with typical purity specifications of 95% [1].

Commercial purity
Data to verify
≥97–98% (multi-vendor) vs 95% (trans)
Procurement consistency context
Supplier specifications as of 2024-2025
Procurement Supply chain Purity specifications

Optimal Research and Industrial Application Scenarios for Tert-Butyl Cis-4-Amino-3-Methylpiperidine-1-Carboxylate (CAS 1290191-72-8)


Synthesis of Stereochemically Defined Kinase Inhibitor Scaffolds

The (3S,4R) stereochemistry of this building block makes it suitable for incorporation into kinase inhibitor pharmacophores where precise three-dimensional orientation of substituents determines target selectivity. Patent literature identifies amino-methylpiperidine derivatives, including those derived from cis-4-amino-3-methylpiperidine scaffolds, as having kinase inhibitory activity against tyrosine kinases [1].

Orthogonal Protection Strategies in Multi-Step Pharmaceutical Synthesis

The Boc-protected piperidine nitrogen combined with the free 4-amino group enables sequential functionalization strategies. The Boc group can be selectively removed under mild acidic conditions without affecting other protecting groups that may be installed on the 4-amino moiety, facilitating complex molecule construction [2].

Asymmetric Synthesis of Chiral Drug Intermediates Requiring Defined (3S,4R) Configuration

As a single enantiomer building block, this compound eliminates the need for chiral resolution steps when incorporating a cis-3-methyl-4-aminopiperidine motif into drug candidates. This is particularly valuable in the synthesis of analgesics, receptor modulators, and other bioactive molecules where stereochemistry directly impacts pharmacological activity [3].

Procurement for Research Programs Requiring High-Purity, Multi-Vendor Sourced Building Blocks

The ≥97-98% commercial purity and availability from multiple global suppliers (Aladdin, ChemScene, MolCore, Leyan) make this compound a reliable choice for research programs requiring consistent quality and supply chain redundancy [4].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Chiral piperidine configuration
Stereochemical-outcome reproducibility
Multi-step orthogonal protection synthesis
Boc at piperidine N1 (not C3)
Deprotection selectivity and sequence
Chiral drug intermediate asymmetric synthesis
Single (3S,4R) enantiomer
Enantiomeric purity and downstream chiral fidelity
High-purity building block procurement
≥97% purity, multi-vendor availability
Lot consistency and supply chain redundancy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.